molecular formula C27H35BN2O5 B13336602 3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B13336602
M. Wt: 478.4 g/mol
InChI Key: IPPKDEUAUNPUPO-UHFFFAOYSA-N
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Description

3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound with a unique structure that includes multiple methoxy groups, a pyrazole ring, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the methoxy groups, and the attachment of the dioxaborolane moiety. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Dioxaborolane Moiety: This step often involves the use of boronic acid derivatives and coupling reactions facilitated by palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique properties can be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the dioxaborolane moiety can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules, thereby modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl Alcohol: Similar in structure but lacks the pyrazole ring and dioxaborolane moiety.

    4-Methoxyphenylacetic Acid: Contains a methoxy group but differs in the overall structure and functional groups.

    1-(4-Methoxybenzyl)-5-methylpyrazole: Similar pyrazole structure but lacks the dioxaborolane moiety.

Uniqueness

3-(Methoxy(4-methoxyphenyl)methyl)-1-(4-methoxybenzyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the combination of its methoxy groups, pyrazole ring, and dioxaborolane moiety, which confer specific chemical and physical properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C27H35BN2O5

Molecular Weight

478.4 g/mol

IUPAC Name

3-[methoxy-(4-methoxyphenyl)methyl]-1-[(4-methoxyphenyl)methyl]-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C27H35BN2O5/c1-18-23(28-34-26(2,3)27(4,5)35-28)24(25(33-8)20-11-15-22(32-7)16-12-20)29-30(18)17-19-9-13-21(31-6)14-10-19/h9-16,25H,17H2,1-8H3

InChI Key

IPPKDEUAUNPUPO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C(C3=CC=C(C=C3)OC)OC)CC4=CC=C(C=C4)OC)C

Origin of Product

United States

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